molecular formula C15H11BrN2OS B2728373 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one CAS No. 422274-47-3

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B2728373
CAS No.: 422274-47-3
M. Wt: 347.23
InChI Key: CCSFRCQSZCKTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Quinazolinone Research

Quinazolinones, bicyclic heterocyclic compounds featuring fused benzene and pyrimidine rings, have been studied since the 19th century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess through the reaction of anthranilic acid with cyanogens. Gabriel’s 1903 synthesis of unsubstituted quinazoline marked a pivotal advancement, enabling systematic exploration of its derivatives. Early interest in quinazolinones intensified with the isolation of natural alkaloids such as vasicine (1888) and febrifugine (1950s), which demonstrated antimalarial properties. The mid-20th century saw synthetic breakthroughs, including methaqualone (1951), a sedative-hypnotic drug that underscored the pharmacological potential of quinazolinone scaffolds. Contemporary research focuses on structural diversification to enhance bioactivity, with over 2,000 derivatives reported since 2017.

Discovery and Classification of Thioxoquinazolinones

Thioxoquinazolinones, characterized by a sulfur atom replacing the oxygen at position 2 of the pyrimidine ring, emerged as a distinct subclass in the late 20th century. Early examples include 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone (CAS 21263-59-2), synthesized via anthranilic acid derivatives and isothiocyanates. The thioxo group enhances electron delocalization and hydrogen-bonding capacity, enabling unique interactions with biological targets. Classification is based on:

  • Position of substitution : Benzyl groups at N3 (e.g., 3-aryl derivatives)
  • Halogenation patterns : Bromo-, chloro-, or fluoro-substituents on aromatic rings
  • Hybrid structures : Conjugates with sulfonamides or heterocycles.

Thioxoquinazolinones exhibit broad bioactivity, including anticancer and antimicrobial effects, driven by their ability to inhibit enzymes like carbonic anhydrases and tyrosine kinases.

Historical Significance of Halogenated Benzyl Substituents

Halogenated benzyl groups, particularly bromo- and chloro-substituents, have been strategically employed to modulate quinazolinone pharmacology. The electron-withdrawing nature of halogens enhances binding affinity to hydrophobic enzyme pockets while improving metabolic stability. Key milestones include:

  • 1950s–1960s : Introduction of chloro-substituents in methaqualone analogs to optimize hypnotic activity.
  • 2000s : Development of 6-bromo-4-anilinoquinazolines as EGFR inhibitors for cancer therapy.
  • 2020s : Systematic exploration of 3-bromo-benzyl derivatives to exploit steric and electronic effects in kinase inhibition.

The 3-bromo-benzyl group in particular confers enhanced π-stacking interactions and resistance to oxidative metabolism, making it a favored substituent in drug design.

Research Trajectory of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

This compound (PubChem CID 78378776, C₁₅H₁₁BrN₂OS) exemplifies modern trends in quinazolinone hybridization. Its development aligns with three research phases:

Phase Key Advancements References
Synthesis Optimized via Ullmann coupling of 3-bromo-benzyl bromide with 2-thioxoquinazolinone
Structural Analysis X-ray crystallography confirming planar quinazolinone core and bromobenzyl orientation
Biological Screening Preliminary assays showing IC₅₀ < 10 μM against breast cancer cell lines (MCF-7)

Current studies focus on derivatizing the thioxo group and bromobenzyl moiety to improve solubility and target selectivity. Hybridization with triazole or sulfonamide fragments is under investigation to expand therapeutic applications.

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]-2-sulfanylidene-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8,12H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBDLAIKJUREJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=S)N(C2=O)CC3=CC(=CC=C3)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one as an effective agent against various cancers. The compound's structure resembles that of other quinazolinone derivatives known for their anticancer properties.

Case Studies

A study evaluated the antiradical efficiency of various derivatives, showing that those with specific substitutions at the phenyl groups had significantly improved activity against oxidative stress markers associated with cancer . Moreover, dual inhibitors targeting both alpha-glucosidase and alpha-amylase were identified, suggesting potential for managing diabetes alongside cancer treatment .

Antimicrobial Activity

The antimicrobial properties of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one have also been investigated. Quinazolinone derivatives are known for their broad-spectrum antimicrobial activities.

Synthesis and Evaluation

Research has shown that modifications on the quinazolinone scaffold can lead to enhanced antibacterial and antifungal activities. For example, derivatives bearing electron-donating groups on the phenyl ring demonstrated significant activity against both gram-positive and gram-negative bacteria .

Results Summary

The synthesized compounds were tested against various bacterial strains, with some exhibiting potent effects comparable to established antibiotics. The presence of hydroxy or chloro groups in specific positions was found to enhance activity significantly .

Enzyme Inhibition

The compound has been recognized for its ability to inhibit key enzymes relevant to metabolic disorders and cancer.

Enzyme Targets

In addition to COX-2 and LDHA, studies have indicated that 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can act as an inhibitor for alpha-glucosidase and alpha-amylase, enzymes critical in carbohydrate metabolism. This dual inhibition suggests potential applications in treating type 2 diabetes alongside its anticancer properties .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Quinazolinone Derivatives

Compound Name Substituent (N3 Position) C2 Position Key Activities (MIC/IC50) Cytotoxicity/Toxicity Reference ID
3-(4-Phenyl-thiazol-2-yl) derivative 4-Phenyl-thiazol-2-yl Thioxo Antifungal (3.125 µg/disc; 15.625 µg/mL) Low cytotoxicity (35.9% hemolysis at 625 µg/mL)
3-(3-Methoxyphenyl) derivative 3-Methoxyphenyl Thioxo Antibacterial (MIC: 6–12 mg/mL) Not reported
3-(3,4,5-Trimethoxybenzyl) derivative 3,4,5-Trimethoxybenzyl Methylthio Antitumor (IC50: Not specified) Not reported
S-Glycosylated derivatives Carbohydrate moieties Thioxo Anticancer (IC50: <10 µM for MCF-7/HepG2) Moderate to high cytotoxicity
3-(3-Morpholin-4-yl-propyl) derivative 3-Morpholinopropyl Thioxo No activity reported Not reported

Antifungal Activity

The 3-(4-phenyl-thiazol-2-yl) analog demonstrates potent antifungal activity against Aspergillus spp. (MIC: 3.125 µg/disc), attributed to its ability to downregulate galactomannan-associated proteins critical for fungal membrane integrity .

Antibacterial Activity

The 3-(3-methoxyphenyl) derivative shows broad-spectrum antibacterial activity (MIC: 6–12 mg/mL) against Staphylococcus aureus and Escherichia coli . The methoxy group likely enhances electron-donating effects, improving target binding.

Anticancer Potential

S-glycosylated quinazolinones exhibit anticancer activity (IC50: <10 µM) against MCF-7 and HepG2 cell lines via interactions with oncogenic pathways . The bromo-benzyl group’s bulky and hydrophobic nature may facilitate interactions with hydrophobic pockets in cancer-related proteins, though cytotoxicity risks must be evaluated.

Biological Activity

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antitumor, antioxidant, and enzyme inhibitory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can be represented as follows:

  • Molecular Formula : C₁₅H₁₂BrN₂OS
  • Molecular Weight : 368.24 g/mol
  • CAS Number : 13906-05-3

This compound features a thioxo group and a bromo-substituted benzyl moiety, which are significant for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit potent antitumor properties. A study evaluated various quinazoline derivatives, including those similar to 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, against human cancer cell lines such as LoVo (colon) and HCT-116 (colon) .

CompoundCell LineIC50 (µM)
3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-oneLoVo294.32 ± 8.41
3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneHCT-116383.5 ± 8.99

The mechanism of action involves the modulation of apoptosis regulators like Bax and Bcl-2, leading to the activation of caspases and subsequent apoptosis in cancer cells .

Antioxidant Activity

The antioxidant potential of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was assessed using various assays. Compounds structurally related to it demonstrated significant free radical scavenging activity, with some exhibiting an IC50 value lower than that of standard antioxidants like butylated hydroxytoluene (BHT) .

CompoundDPPH Scavenging Activity (IC50 µg/mL)
3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one18.78 ± 1.86
BHT (Standard)22.60

This suggests that the compound effectively neutralizes free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes associated with metabolic disorders. Specifically, it has shown potential as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism .

EnzymeInhibition TypeIC50 (µM)
α-AmylaseCompetitive Inhibition427.051 ± 10.376
α-GlucosidaseNoncompetitive InhibitionNot specified

These findings indicate that the compound may have applications in managing diabetes by modulating carbohydrate absorption.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Antitumor Efficacy : A clinical trial involving a series of quinazoline derivatives showed that patients treated with these compounds exhibited improved tumor response rates compared to conventional therapies .
  • Antioxidant Effects : A study on patients with oxidative stress-related diseases indicated that supplementation with antioxidant-rich compounds similar to 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one resulted in significant improvements in biomarkers of oxidative damage .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one?

The synthesis typically involves a multi-step process:

Formation of dithiocarbamate intermediates : React 3-bromo-benzylamine with carbon disulfide and a base (e.g., NaOH) in dimethyl sulfoxide (DMSO) to generate the sodium dithiocarbamate intermediate .

Alkylation : Treat the intermediate with methylating agents like dimethyl sulfate to form the dithiocarbamic acid methyl ester .

Cyclization : Reflux the ester with methyl anthranilate in ethanol under basic conditions (e.g., anhydrous K₂CO₃) for 18–24 hours to yield the quinazolinone core via thiourea intermediate formation .

Purification : Precipitate the product using dilute HCl and recrystallize from ethanol for higher purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the bromo-benzyl substituent and thioxo group .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
  • IR spectroscopy : Identify characteristic vibrations (e.g., C=S stretch at ~1200 cm⁻¹) .

Q. What in vitro assays are used to evaluate its antibacterial activity?

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
  • Disk diffusion : Assess zone-of-inhibition diameters at varying concentrations (e.g., 6–12 mg/mL) .
  • Time-kill assays : Monitor bactericidal kinetics over 24–48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Ethanol or DMF for better solubility of intermediates .
  • Catalyst use : DBU (1,8-diazabicycloundec-7-ene) to accelerate cyclization .
  • Temperature control : Reflux at 80–90°C for 18–24 hours to ensure complete reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Q. How does the bromo-benzyl substituent influence biological activity compared to analogs?

The electron-withdrawing bromo group enhances electrophilicity, potentially increasing interactions with microbial enzymes or DNA. For example:

  • Antifungal activity : Bromo-substituted analogs show lower MIC values (e.g., 3.125 µg/disk) compared to methoxy derivatives (6–12 mg/mL) due to improved membrane penetration .
  • Anticancer potential : Bromine’s hydrophobicity may enhance cellular uptake, as seen in S-glycosylated quinazolinones with IC₅₀ values <10 µM against MCF-7 cells .

Q. How should researchers address discrepancies in reported biological activity data?

  • Standardize assays : Use CLSI guidelines for antifungal susceptibility testing (e.g., M38-A2 protocol) .
  • Control variables : Match microbial strains, culture media, and incubation conditions across studies .
  • Meta-analysis : Compare substituent effects (e.g., bromo vs. chloro) to identify trends in structure-activity relationships (SAR) .

Q. What mechanistic approaches elucidate its antifungal action against Aspergillus species?

  • Proteomic profiling : Identify downregulated proteins (e.g., 18 kDa, 37 kDa) in treated A. fumigatus via SDS-PAGE and LC-MS/MS .
  • Gene knockout : Target homologs of Saccharomyces cerevisiae ergosterol biosynthesis genes to assess pathway disruption .
  • Galactomannan inhibition : Measure reduced extracellular polysaccharide levels via ELISA, indicating cell wall synthesis interference .

Data Contradiction Analysis

Q. Why do MIC values vary across studies for structurally similar quinazolinones?

Factor Impact on MIC Example
Substituent Bromo > Methoxy in antifungal activityMIC: 3.125 µg/disk (bromo) vs. 12 mg/mL (methoxy)
Assay type Broth dilution > Disk diffusion in sensitivityMIC: 15.625 µg/mL vs. 3.125 µg/disk
Strain variability A. fumigatus > A. niger in susceptibilityMIC: 3.125 µg/disk vs. 6.25 µg/disk

Q. Recommendations :

  • Replicate studies using identical protocols.
  • Use isogenic microbial strains to isolate substituent effects.

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating analgesic activity?

  • Acetic acid-induced writhing : Administer 10–50 mg/kg intraperitoneally to mice and measure writhes over 20 minutes .
  • Hot-plate test : Assess latency to pain response at 55°C .
  • Dose-response curves : Compare to standard drugs (e.g., aspirin) for % inhibition calculations .

Q. How can cytotoxicity be assessed to prioritize lead compounds?

  • Hemolysis assay : Test erythrocyte lysis at 625 µg/mL (acceptable if <35% lysis) .
  • MTT assay : Determine IC₅₀ against HEK293 or Vero cells to calculate selectivity index (SI = IC₅₀ / MIC) .
  • Apoptosis markers : Measure caspase-3 activation via Western blot in treated cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.